N-cyclohexyl-N'-(2-morpholin-4-ylethyl)carbamimidothioic acid
Description
N-cyclohexyl-N’-(2-morpholin-4-ylethyl)carbamimidothioic acid is a chemical compound known for its unique structure and properties. It is a carbodiimide derivative with cyclohexyl and morpholinyl groups attached to the nitrogen atoms. This compound is primarily used as a cross-linking reagent in various chemical and biological applications .
Properties
IUPAC Name |
N-cyclohexyl-N'-(2-morpholin-4-ylethyl)carbamimidothioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3OS/c18-13(15-12-4-2-1-3-5-12)14-6-7-16-8-10-17-11-9-16/h12H,1-11H2,(H2,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYYGBUVZFGJNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=NCCN2CCOCC2)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=NCCN2CCOCC2)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-N’-(2-morpholin-4-ylethyl)carbamimidothioic acid typically involves the reaction of cyclohexylamine with 2-(4-morpholinyl)ethylamine in the presence of a carbodiimide reagent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reactant concentrations to achieve high yields and purity. The final product is purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-N’-(2-morpholin-4-ylethyl)carbamimidothioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbodiimide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclohexyl-N’-(2-morpholin-4-ylethyl)carbamimidothioic acid has several scientific research applications:
Chemistry: Used as a cross-linking reagent to study protein structures and interactions.
Biology: Employed in the modification of biomolecules for studying cellular processes.
Medicine: Investigated for potential therapeutic applications due to its ability to modify biological molecules.
Industry: Utilized in the production of polymers and other materials requiring cross-linking
Mechanism of Action
The compound exerts its effects by forming covalent bonds with target molecules, thereby cross-linking them. This cross-linking can stabilize protein structures, modify enzyme activities, or alter the properties of polymers. The molecular targets include amino acid side chains in proteins, leading to the formation of stable complexes .
Comparison with Similar Compounds
- N-cyclohexyl-N’-(2-(4-morpholinyl)ethyl)carbodiimide
- N-cyclohexyl-N’-(2-morpholin-4-ylethyl)methanediimine
Comparison: N-cyclohexyl-N’-(2-morpholin-4-ylethyl)carbamimidothioic acid is unique due to its specific combination of cyclohexyl and morpholinyl groups, which confer distinct reactivity and stability. Compared to similar compounds, it offers enhanced cross-linking efficiency and stability under various conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
